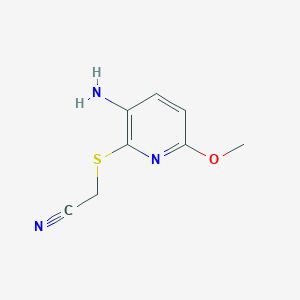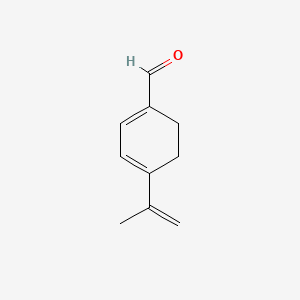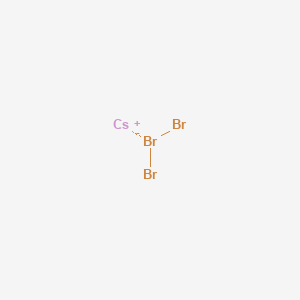
Cesium tribromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cesium tribromide is an inorganic compound with the chemical formula CsBr3. It is composed of one cesium (Cs) atom and three bromine (Br) atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Cesium tribromide can be synthesized through several methods. One common method involves the direct reaction of cesium metal with bromine gas. The reaction is highly exothermic and must be conducted under controlled conditions to prevent any hazards. The reaction can be represented as follows:
2Cs+3Br2→2CsBr3
Another method involves the reaction of cesium carbonate with hydrobromic acid. This reaction is typically carried out in an aqueous solution, and the resulting this compound is then crystallized out of the solution. The reaction can be represented as:
Cs2CO3+6HBr→2CsBr3+CO2+3H2O
Industrial Production Methods
Industrial production of this compound often involves the reaction of cesium hydroxide with bromine. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Cesium tribromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium bromate (CsBrO3).
Reduction: It can be reduced to cesium bromide (CsBr) and elemental bromine.
Substitution: this compound can undergo substitution reactions with other halogens to form different cesium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen exchange reactions can be carried out using halogen gases like chlorine (Cl2) or iodine (I2).
Major Products Formed
Oxidation: Cesium bromate (CsBrO3)
Reduction: Cesium bromide (CsBr) and elemental bromine (Br2)
Substitution: Different cesium halides such as cesium chloride (CsCl) or cesium iodide (CsI)
科学的研究の応用
Cesium tribromide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is used in biological research to study the effects of cesium ions on biological systems.
Industry: this compound is used in the production of specialty glasses and ceramics, as well as in the manufacturing of electronic components.
作用機序
The mechanism of action of cesium tribromide involves the interaction of cesium ions with various molecular targets. Cesium ions can replace potassium ions in biological systems, affecting cellular processes such as ion transport and enzyme activity. The bromine atoms in this compound can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- Cesium chloride (CsCl)
- Cesium iodide (CsI)
- Cesium fluoride (CsF)
- Cesium bromide (CsBr)
Uniqueness
Cesium tribromide is unique due to its specific combination of cesium and bromine atoms, which gives it distinct chemical and physical properties. Unlike other cesium halides, this compound has a higher bromine content, making it more reactive in certain chemical reactions. Its unique properties make it valuable in specialized applications, particularly in scientific research and industrial processes.
特性
CAS番号 |
17060-10-5 |
|---|---|
分子式 |
Br3Cs |
分子量 |
372.62 g/mol |
InChI |
InChI=1S/Br3.Cs/c1-3-2;/q-1;+1 |
InChIキー |
AUOXCQZELVDUNB-UHFFFAOYSA-N |
正規SMILES |
Br[Br-]Br.[Cs+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


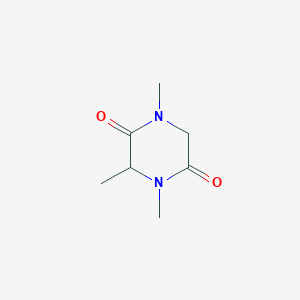
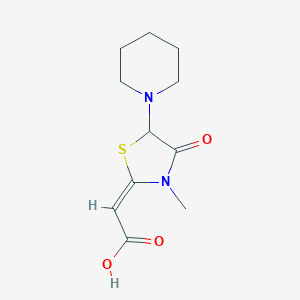
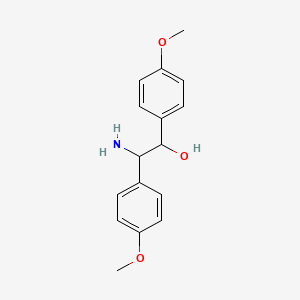
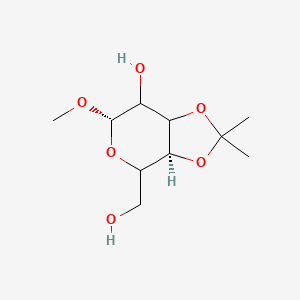
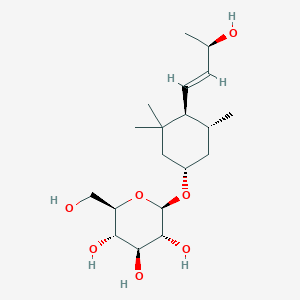
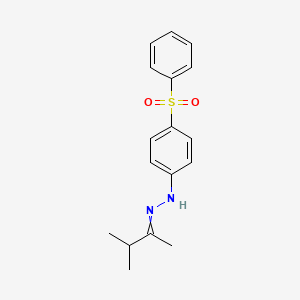
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)

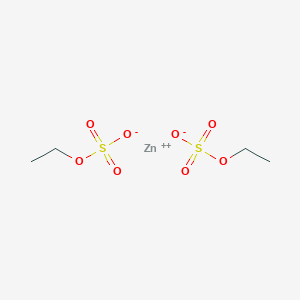
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)

